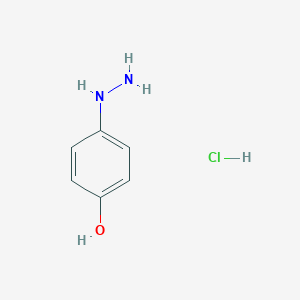

4-Hydrazinylphenol hydrochloride

Übersicht

Beschreibung

4-Hydrazinylphenol hydrochloride is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 4-Hydrazinylphenol hydrochloride, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 4-Hydrazinylphenol hydrochloride.

Synthesis Analysis

The synthesis of related hydrazine derivatives is well-documented. For instance, the synthesis of a novel hydrazone derivative is described, which involves characterizing the compound by spectroscopic methods and X-ray diffraction . Another study reports the synthesis of ethyl 4-hydrazinobenzoate hydrochloride, which is characterized by FT-IR, NMR, and X-ray diffraction . Additionally, a simple synthesis method for hydrazinylidene derivatives is presented, which involves a 1:1:1 addition reaction under mild conditions . The synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile is also reported, which includes nucleophilic aromatic displacement and subsequent reactions to introduce N-heterocycles . These methods could potentially be adapted for the synthesis of 4-Hydrazinylphenol hydrochloride.

Molecular Structure Analysis

The molecular and crystal structure of related compounds has been analyzed using experimental methods and theoretical calculations. For example, a hydrazone derivative's molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) and compared with X-ray diffraction data . Ethyl 4-hydrazinobenzoate hydrochloride's crystal structure was determined, revealing how component ions are linked by hydrogen bonds to form complex sheets . These studies provide a framework for understanding the molecular structure of 4-Hydrazinylphenol hydrochloride.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 4-Hydrazinylphenol hydrochloride. However, they do mention the degradation of related compounds and the identification of degradation products using techniques like GC-MS . The synthesis papers also imply that hydrazine derivatives can undergo various chemical reactions, such as nucleophilic aromatic displacement and reactions with dicarbonyl compounds to form N-heterocycles . These insights can help predict the reactivity and potential chemical transformations of 4-Hydrazinylphenol hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using various spectroscopic and crystallographic techniques. The IR spectrum analysis, supported by DFT calculations, provides insights into hydrogen bonding . The crystallographic study of ethyl 4-hydrazinobenzoate hydrochloride highlights the importance of intermolecular hydrogen bonds in determining the compound's physical properties . These studies suggest that 4-Hydrazinylphenol hydrochloride may also exhibit specific physical and chemical properties influenced by its molecular structure and intermolecular interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

4-Hydrazinylphenol hydrochloride is utilized in the synthesis of various pharmacologically active compounds. For example, its derivatives have been studied for antimicrobial activities. In a study, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, synthesized using hydrazinylphenol hydrochloride, showed moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014). Similarly, 4-((E)-2- benzylidenehydrazinyl)benzonitriles were obtained by condensing 4-cyanophenylhydrazine hydrochloride with various aldehydes, exhibiting in vitro cytotoxicity against certain cancer cell lines (Tripathi et al., 2019).

Chemical and Material Science

In chemical and material sciences, 4-Hydrazinylphenol hydrochloride has been used in the synthesis of novel compounds with potential applications in various fields. For example, the compound 4-methyl-2,6-bis[(2-(pyridin-2-yl)hydrazinylidene)methyl]phenol, prepared using hydrazinylphenol hydrochloride, was utilized to synthesize a tetranuclear copper(II) complex with potential applications in magnetic materials and EPR studies (Roy et al., 2013).

Environmental Sciences

Hydrazinylphenol hydrochloride is also relevant in environmental science research. Studies have investigated its role in adsorption processes and environmental remediation. For instance, research on the adsorption capacities of activated carbon fibers for various phenols, including derivatives of hydrazinylphenol hydrochloride, has provided insights into water purification techniques and environmental remediation strategies (Liu et al., 2010).

Crystallography and Structural Analysis

In crystallography, 4-hydrazinobenzoic acid hydrochloride, a derivative of 4-Hydrazinylphenol hydrochloride, has been synthesized and characterized using spectroscopy and X-ray diffraction. Studies have focused on understanding the non-covalent interactions and crystal structures of such compounds, which can have implications in various fields including drug design and materials science (Morales-Toyo et al., 2020).

Catalysis

The compound has also found applications in catalysis. For example, 4-(N,N-Dimethylamino)pyridine hydrochloride, related to hydrazinylphenol hydrochloride, has been used as a recyclable catalyst in acylation reactions, highlighting its potential in organic synthesis and industrial chemistry (Liu et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-hydrazinylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c7-8-5-1-3-6(9)4-2-5;/h1-4,8-9H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYDSLWPONVSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

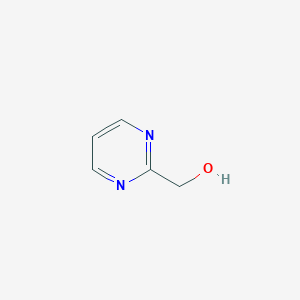

C1=CC(=CC=C1NN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydrazinylphenol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

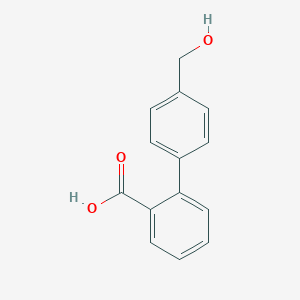

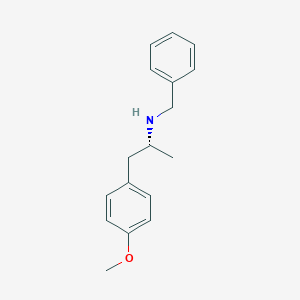

![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)